

DAU 5884 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: DAU 5884 hydrochloride

Cat. No.: B1662303

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An In-depth Examination of the Structure, Properties, and Pharmacological Profile of a Selective M3 Muscarinic Receptor Antagonist

Abstract

DAU 5884 hydrochloride is a potent and selective antagonist of the muscarinic M3 receptor, a key component in the regulation of smooth muscle contraction and glandular secretion. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **DAU 5884 hydrochloride**. Detailed experimental protocols for assessing its biological activity, including Schild analysis for determining antagonist potency and cell proliferation assays, are presented. Furthermore, this document elucidates the M3 receptor signaling pathway and the mechanism of action of **DAU 5884 hydrochloride** through illustrative diagrams. The compiled data, presented in structured tables, offers a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the fields of respiratory and gastrointestinal pharmacology.

Chemical Structure and Properties

DAU 5884 hydrochloride, with the chemical name 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 1,4-dihydro-2-oxo-3(2H)-quinazolinecarboxylate hydrochloride, is a synthetic compound belonging to the class of quinazoline derivatives.

Chemical Structure:

A comprehensive summary of the chemical and physical properties of **DAU 5884 hydrochloride** is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₁₇ H ₂₁ N ₃ O ₃ ·HCl	
Molecular Weight	351.83 g/mol	
CAS Number	131780-48-8	
Appearance	White to off-white solid	[1]
Purity	≥98%	
Solubility	Soluble to 50 mM in water and 100 mM in DMSO.	
Storage	Desiccate at +4°C	
IUPAC Name	8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 1,4-dihydro-2-oxo-3(2H)-quinazolinecarboxylate hydrochloride	
SMILES	CN1[C@H]2CC[C@@H]1C--INVALID-LINK--OC(=O)N3CC4=CC=CC=C4NC3=O.Cl	

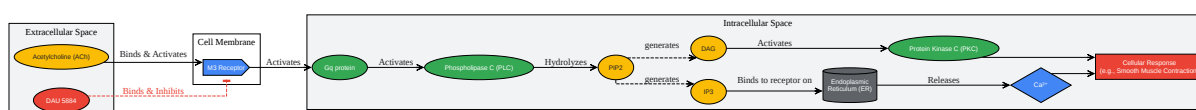
Mechanism of Action and Signaling Pathway

DAU 5884 hydrochloride functions as a competitive and selective antagonist of the muscarinic M3 acetylcholine receptor (M3R).[1] M3 receptors are G-protein coupled receptors (GPCRs) primarily coupled to Gq/11 proteins.[2][3] Upon activation by acetylcholine or other muscarinic agonists, the M3 receptor initiates a signaling cascade that leads to various physiological responses, most notably smooth muscle contraction and glandular secretion.

DAU 5884 hydrochloride exerts its effect by binding to the M3 receptor, thereby preventing the binding of acetylcholine and inhibiting the downstream signaling pathway. This antagonistic

action leads to the relaxation of smooth muscles, such as those in the airways and gastrointestinal tract, and a reduction in secretions from glands.

The following diagram illustrates the M3 receptor signaling pathway and the point of inhibition by **DAU 5884 hydrochloride**.



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Caption: M3 Muscarinic Receptor Signaling Pathway and Inhibition by DAU 5884.

Pharmacological Data

The antagonist activity of **DAU 5884 hydrochloride** has been characterized in various in vitro systems. The following table summarizes key pharmacological parameters.

Parameter	Species/Tissue	Agonist	Value (pA ₂)	Reference
pA ₂	Guinea Pig Trachea	Methacholine	8.8	[4]
pA ₂	Bovine Tracheal Smooth Muscle	Methacholine	8.9	[5]

The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist concentration-response curve. A higher pA₂ value indicates greater antagonist potency.

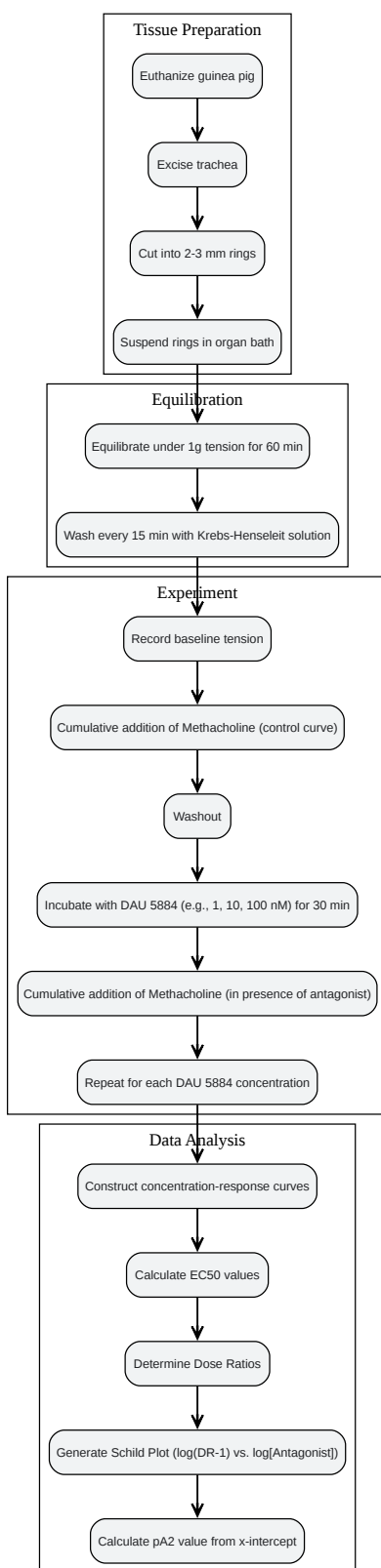
Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of **DAU 5884 hydrochloride**.

Schild Analysis for pA₂ Determination in Isolated Guinea Pig Trachea

This protocol describes the determination of the antagonist potency (pA₂) of **DAU 5884 hydrochloride** against methacholine-induced contractions in isolated guinea pig tracheal rings.

Experimental Workflow:



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Caption: Workflow for Schild Analysis of **DAU 5884 Hydrochloride**.

Detailed Methodology:

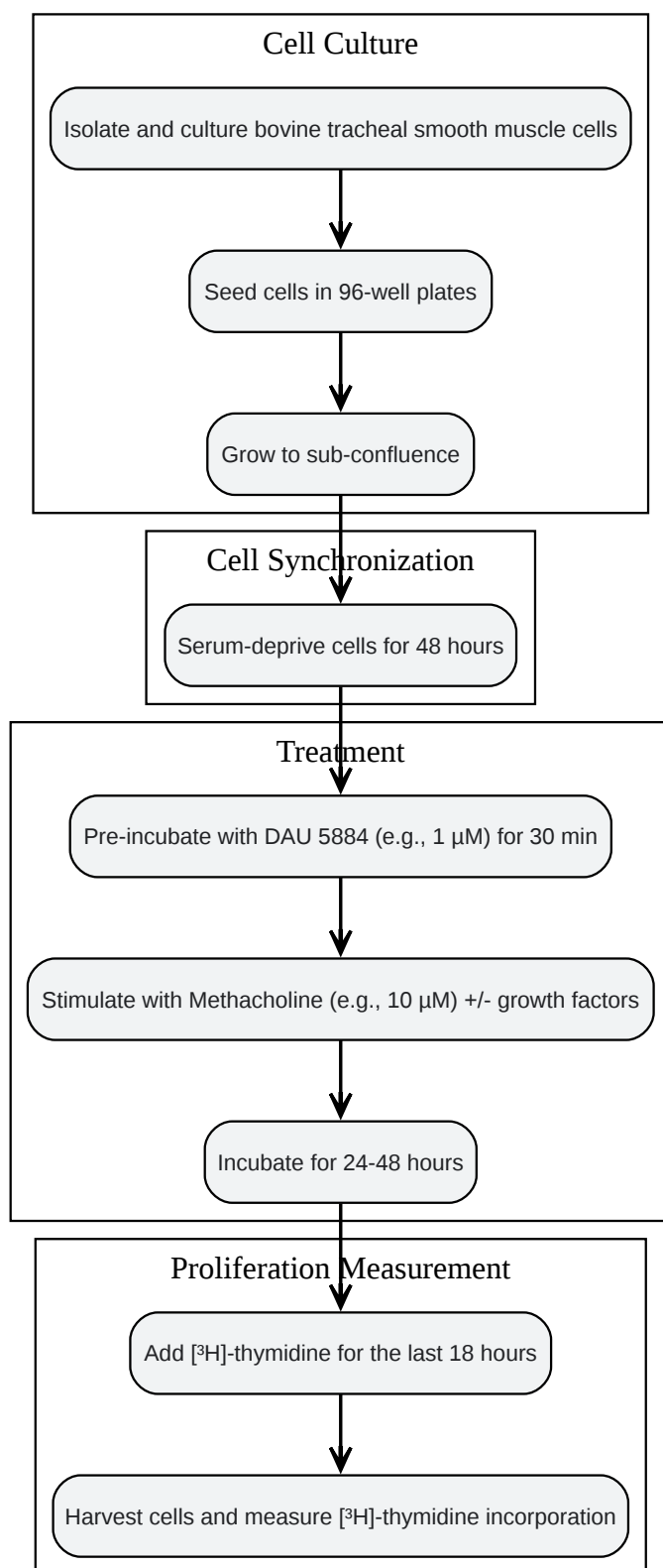
- **Tissue Preparation:** Male Dunkin-Hartley guinea pigs (250-400 g) are euthanized by cervical dislocation. The trachea is rapidly excised and placed in Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.1, gassed with 95% O₂ and 5% CO₂ at 37°C). The trachea is cleaned of adhering connective tissue and cut into rings of 2-3 mm in width.
- **Organ Bath Setup:** Tracheal rings are suspended between two stainless steel hooks in 10 ml organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed. One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer.
- **Equilibration:** The tissues are allowed to equilibrate for 60 minutes under a resting tension of 1 g, with the bathing solution being changed every 15 minutes.
- **Experimental Procedure:**
 - After equilibration, a cumulative concentration-response curve to methacholine (10⁻⁹ to 10⁻³ M) is obtained.
 - The tissues are then washed repeatedly for 60 minutes to allow for the return to baseline tension.
 - The tracheal rings are incubated with a specific concentration of **DAU 5884 hydrochloride** (e.g., 1 nM, 10 nM, 100 nM) for 30 minutes.
 - A second cumulative concentration-response curve to methacholine is then generated in the presence of the antagonist.
 - This procedure is repeated for at least three different concentrations of **DAU 5884 hydrochloride**.
- **Data Analysis:**
 - The contractile responses are expressed as a percentage of the maximum response to methacholine in the control curve.

- The EC_{50} values (the molar concentration of agonist that produces 50% of the maximal response) are determined for each curve.
- The dose ratio (DR) is calculated for each antagonist concentration by dividing the EC_{50} of the agonist in the presence of the antagonist by the EC_{50} of the agonist in the absence of the antagonist.
- A Schild plot is constructed by plotting $\log(DR-1)$ against the negative logarithm of the molar concentration of the antagonist. The pA_2 value is determined from the x-intercept of the Schild regression line.^[4]

Airway Smooth Muscle Cell Proliferation Assay

This protocol describes the methodology to assess the inhibitory effect of **DAU 5884 hydrochloride** on methacholine-induced proliferation of bovine tracheal smooth muscle cells.

Experimental Workflow:



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Caption: Workflow for Cell Proliferation Assay.

Detailed Methodology:

- **Cell Culture:** Bovine tracheal smooth muscle cells are isolated from fresh bovine tracheas by enzymatic digestion. The cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin in a humidified atmosphere of 5% CO₂ at 37°C.
- **Cell Seeding and Synchronization:** Cells are seeded into 96-well plates at a density of 5×10^3 cells/well. Once the cells reach sub-confluence, they are growth-arrested by incubation in serum-free DMEM for 48 hours to synchronize them in the G₀/G₁ phase of the cell cycle.
- **Treatment:**
 - The synchronized cells are pre-incubated with **DAU 5884 hydrochloride** (e.g., 1 µM) for 30 minutes.
 - The cells are then stimulated with methacholine (e.g., 10 µM) in the presence or absence of a mitogen such as platelet-derived growth factor (PDGF, 10 ng/ml).
 - The plates are incubated for 24 to 48 hours.
- **Measurement of Proliferation:**
 - Cell proliferation is assessed by measuring [³H]-thymidine incorporation. [³H]-thymidine (1 µCi/well) is added to the culture medium for the final 18 hours of the incubation period.
 - The cells are then harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter.
 - The results are expressed as a percentage of the proliferation induced by the mitogen alone.

Conclusion

DAU 5884 hydrochloride is a valuable pharmacological tool for investigating the role of the M3 muscarinic receptor in various physiological and pathological processes. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at understanding the cholinergic regulation of smooth muscle function and cell proliferation. The

detailed protocols and compiled data presented in this guide are intended to facilitate further research into the therapeutic potential of M3 receptor antagonists.

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